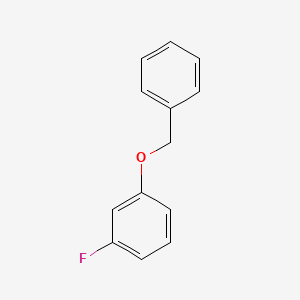

1-(Benzyloxy)-3-fluorobenzene

Descripción general

Descripción

1-(Benzyloxy)-3-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a benzyloxy group and a fluorine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluorophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Substitution Reactions

The fluorine atom's electron-withdrawing nature and benzyloxy group's electron-donating effects create regioselectivity in substitution reactions.

Nucleophilic Aromatic Substitution

-

Reagents/Conditions : KF, CsF, or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF, THF) under 80–120°C.

-

Outcome : Fluorine at the 3-position can be replaced by other nucleophiles (e.g., -OH, -NH₂). For example, fluorination of 3-(benzyloxy)benzyne intermediates derived from this compound yields meta-substituted fluoroarenes with 85% yield under microflow conditions .

Coupling Reactions

The benzene ring participates in cross-coupling reactions, facilitated by halogen or benzyloxy groups.

Suzuki–Miyaura Coupling

-

Reagents/Conditions : Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, in THF/H₂O at 80°C.

-

Outcome : Substitution of bromine (if present in derivatives) with aryl groups to form biaryl structures. For example, coupling with phenylboronic acid yields 1-(benzyloxy)-3-fluoro-4-phenylbenzene .

Oxidation of Benzyloxy Group

-

Reagents/Conditions : KMnO₄/H₂SO₄ or CrO₃ in acetic acid.

-

Outcome : Oxidation to 3-fluorobenzoic acid derivatives after cleavage of the benzyl ether .

Reductive Ether Cleavage

-

Reagents/Conditions : H₂ (1 atm), 10% Pd/C in ethanol.

-

Outcome : Benzyl group removal to form 3-fluorophenol, a precursor for further functionalization .

Mechanistic Insights

-

Electronic Effects : The benzyloxy group donates electrons via resonance, activating the ring for electrophilic substitution at the para and ortho positions. Fluorine’s -I effect deactivates the ring but directs nucleophiles to meta positions .

-

Steric Effects : Bulkier substituents (e.g., tert-butyldimethylsilyl) reduce regioselectivity in fluorination reactions, yielding mixed meta/ortho products .

Comparative Reactivity

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(Benzyloxy)-3-fluorobenzene features a fluorine atom and a benzyloxy group attached to a benzene ring. The presence of these functional groups significantly influences its chemical reactivity and biological activity. The molecular formula is C13H11F, and it has a molecular weight of approximately 202.23 g/mol.

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis. For example, it can be transformed into other fluorinated aromatic compounds through nucleophilic substitution reactions, which are crucial in developing pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research has indicated that compounds similar to this compound exhibit significant biological activity. The benzyloxy group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes. Studies have shown that derivatives of this compound may interact with various biological targets, including enzymes and receptors, suggesting potential applications in drug development .

Fluorination Reactions

Fluorinated aromatic compounds are prevalent in many biologically active molecules, including clinical drugs and agrochemicals. The synthesis of fluorinated derivatives of this compound can be achieved through optimized flow conditions that enhance yield and regioselectivity during reactions involving benzynes . These fluorination reactions are essential for producing compounds with improved pharmacological properties.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(Benzyloxy)-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparación Con Compuestos Similares

1-(Benzyloxy)-4-fluorobenzene: Similar structure but with the fluorine atom in the para position.

1-(Benzyloxy)-2-fluorobenzene: Similar structure but with the fluorine atom in the ortho position.

1-(Benzyloxy)-3-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 1-(Benzyloxy)-3-fluorobenzene is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and interaction with other molecules. The combination of the benzyloxy and fluorine substituents provides a distinct set of properties that can be leveraged in various applications.

Actividad Biológica

1-(Benzyloxy)-3-fluorobenzene, also known as 1-fluoro-3-phenylmethoxybenzene, is an organic compound with the molecular formula CHF O. This compound has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a fluorine atom attached to a benzene ring that is further substituted with a benzyloxy group. The structural formula can be represented as follows:

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. For instance, phenolic compounds and their derivatives are frequently studied for their antioxidant, anti-inflammatory, and antimicrobial activities. The presence of the fluorine atom may enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological interactions.

Table of Related Compounds and Their Activities

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Benzyloxy-3-fluorobenzene | Structure | Potential anti-cancer properties (similar derivatives) |

| 4-Fluorophenol | Structure | Antimicrobial activity |

| Benzyl alcohol | Structure | Antioxidant properties |

Case Study 1: Anticancer Potential

A study investigating the anticancer properties of fluorinated phenolic compounds highlighted that derivatives similar to this compound showed significant inhibition of tumor cell proliferation. The mechanism was suggested to involve apoptosis induction through reactive oxygen species (ROS) generation.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of phenolic compounds indicated that certain benzyloxy-substituted phenols exhibited strong antibacterial activity against Gram-positive bacteria. This suggests that this compound could possess similar antimicrobial properties, warranting further investigation.

Mechanistic Insights

The biological mechanisms underlying the activities of compounds like this compound are often linked to their ability to interact with cellular targets. The presence of the benzyloxy group may facilitate binding to enzymes or receptors involved in various biochemical pathways. Additionally, the fluorine atom can modulate electronic properties, enhancing interactions with biological macromolecules.

Propiedades

IUPAC Name |

1-fluoro-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQOSFBOCFVINE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469700 | |

| Record name | 1-(Benzyloxy)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72216-35-4 | |

| Record name | 1-(Benzyloxy)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.